molecular formula C19H20ClF2N3O2S B2708504 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216742-02-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2708504
CAS RN: 1216742-02-7
M. Wt: 427.89
InChI Key: NWSPMRWSBAHSSI-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C19H20ClF2N3O2S and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of complex organic compounds, including thiazole and acetamide derivatives, is a significant area of research. For example, a study by Yu et al. (2014) on the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)Acetamide derivatives via carbodiimide condensation showcases methods that might be relevant for synthesizing compounds similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride (Yu et al., 2014).

Characterization and Analysis

Characterization techniques such as NMR, IR, and elemental analysis are crucial for confirming the structure of newly synthesized compounds. The study by Rashkova et al. (2009) on NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[d]azol-3-ium iodides exemplifies the application of these techniques for structural elucidation, which are applicable to the analysis of this compound (Rashkova et al., 2009).

Potential Pharmaceutical Applications

Research on compounds with similar structures often aims to explore their potential pharmaceutical applications. While the studies directly on this compound are not available, the synthesis and characterization of related compounds provide a foundation for further exploration in drug development and other pharmaceutical applications.

Environmental and Toxicological Studies

Understanding the environmental fate and toxicological impact of chemical compounds is essential. Although the specific compound was not covered, research on related compounds, such as parabens and their behavior in aquatic environments, indicates a broader interest in the environmental and health implications of synthetic chemicals (Haman et al., 2015).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S.ClH/c1-23(2)8-9-24(17(25)12-26-14-6-4-3-5-7-14)19-22-18-15(21)10-13(20)11-16(18)27-19;/h3-7,10-11H,8-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPMRWSBAHSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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